molecular formula C9H9FN2S B14000261 1-(4-Fluorophenyl)imidazolidine-2-thione

1-(4-Fluorophenyl)imidazolidine-2-thione

Cat. No.: B14000261
M. Wt: 196.25 g/mol
InChI Key: ITDFBILQLXARKU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)imidazoline-2-thione is a heterocyclic compound with the molecular formula C9H7FN2S and a molecular weight of 194.23 g/mol It is characterized by the presence of a fluorophenyl group attached to an imidazoline-2-thione ring

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)imidazoline-2-thione typically involves the reaction of 4-fluoroaniline with carbon disulfide and a base, followed by cyclization with formaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)imidazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)imidazoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)imidazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

1-(4-Fluorophenyl)imidazoline-2-thione can be compared with other imidazoline derivatives such as:

    1-(3-Fluorophenyl)imidazoline-2-thione: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

    1-(4-Chlorophenyl)imidazoline-2-thione:

    1-(4-Methylphenyl)imidazoline-2-thione: The presence of a methyl group instead of fluorine changes the compound’s hydrophobicity and interaction with biological targets.

Properties

Molecular Formula

C9H9FN2S

Molecular Weight

196.25 g/mol

IUPAC Name

1-(4-fluorophenyl)imidazolidine-2-thione

InChI

InChI=1S/C9H9FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)

InChI Key

ITDFBILQLXARKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=CC=C(C=C2)F

Origin of Product

United States

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